(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino acid derivative, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc group protecting the amino group of various amino acids.
Fmoc-protected amino acids: Another class of protected amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is unique due to its specific structure, which includes a guanidino group. This makes it particularly useful in the synthesis of peptides and proteins that require this functional group for biological activity.
Properties
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKMWFCZLRHLB-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680907 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128719-65-3 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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